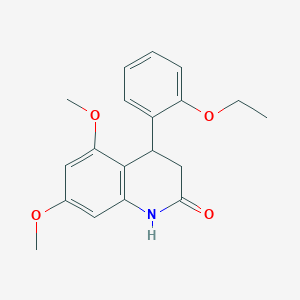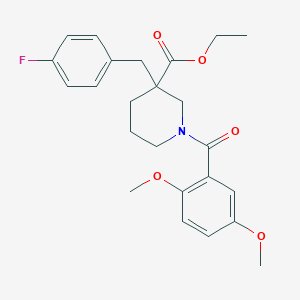
1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide is a chemical compound that is widely used in scientific research. This compound is known for its unique properties that make it an effective tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide involves the inhibition of PDE10A and FAAH enzymes. PDE10A is an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways. By inhibiting PDE10A, this compound can increase the levels of cAMP and cGMP, which can have various physiological effects. FAAH is an enzyme that plays a role in the metabolism of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes, such as pain perception and inflammation. By inhibiting FAAH, this compound can increase the levels of endocannabinoids, which can have various physiological effects.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. This compound has been shown to have analgesic, anti-inflammatory, and antipsychotic effects in animal models. These effects are thought to be due to the inhibition of PDE10A and FAAH enzymes. In addition, this compound has been shown to have cognitive-enhancing effects in animal models, which may be due to the increased levels of cAMP and cGMP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide has several advantages for lab experiments. This compound is highly selective for PDE10A and FAAH enzymes, which makes it an effective tool for studying the role of these enzymes in various biological processes. In addition, this compound is stable and has a long half-life, which makes it suitable for in vivo studies. However, there are also some limitations to using this compound in lab experiments. For example, this compound has poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, this compound can have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide. One future direction is to explore the potential therapeutic applications of this compound. For example, this compound may have potential as a treatment for pain, inflammation, and cognitive disorders. Another future direction is to explore the role of PDE10A and FAAH enzymes in various biological processes. By using this compound as a tool, researchers can better understand the role of these enzymes in various physiological processes. Finally, future research can explore the development of new compounds based on the structure of this compound. By modifying the structure of this compound, researchers may be able to develop compounds with improved selectivity and potency for PDE10A and FAAH enzymes.
Métodos De Síntesis
The synthesis of 1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide involves several steps. The first step involves the reaction of pyridine-2-carboxylic acid with 1-bromoheptane to form 2-(bromomethyl)-pyridine. The second step involves the reaction of 2-(bromomethyl)-pyridine with N-methylpiperidine to form 2-(N-methylpiperidin-2-ylmethyl)-pyridine. The third step involves the reaction of 2-(N-methylpiperidin-2-ylmethyl)-pyridine with cycloheptyl isocyanate to form 1-cycloheptyl-N-methyl-2-(N-methylpiperidin-2-ylmethyl)pyridin-6-amine. The final step involves the reaction of 1-cycloheptyl-N-methyl-2-(N-methylpiperidin-2-ylmethyl)pyridin-6-amine with ethyl chloroformate to form this compound.
Aplicaciones Científicas De Investigación
1-cycloheptyl-N-methyl-6-oxo-N-(2-pyridinylmethyl)-3-piperidinecarboxamide is widely used in scientific research for studying various biological processes. This compound is known for its ability to inhibit the activity of certain enzymes, such as phosphodiesterase 10A (PDE10A) and fatty acid amide hydrolase (FAAH). PDE10A and FAAH are enzymes that play important roles in various physiological processes, such as neurotransmission, inflammation, and pain perception. By inhibiting the activity of these enzymes, this compound can help researchers better understand the role of these enzymes in various biological processes.
Propiedades
IUPAC Name |
1-cycloheptyl-N-methyl-6-oxo-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-22(15-17-8-6-7-13-21-17)20(25)16-11-12-19(24)23(14-16)18-9-4-2-3-5-10-18/h6-8,13,16,18H,2-5,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEFUMPFPWQXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C(=O)C2CCC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6047606.png)
hydrazone](/img/structure/B6047610.png)

![4,7-dioxo-2-(1-piperidinyl)-5-(4-pyridinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6047640.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]acetamide](/img/structure/B6047645.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-(1-naphthyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6047650.png)
![5-{1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6047660.png)




![1-[1-(3-phenylpropyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6047693.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6047710.png)
![4-{6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6047711.png)